molecular formula C8H11N5 B13531799 1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine

1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine

Cat. No.: B13531799
M. Wt: 177.21 g/mol
InChI Key: FQVPOGJVHDAZJE-UHFFFAOYSA-N
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Description

Product Overview 1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine ( 2023208-78-6) is a high-purity bipyrazole derivative supplied for laboratory research use. This compound has a molecular formula of C7H9N5 and a molecular weight of 163.18 g/mol . Its structure is characterized by the SMILES code NC1=CC(C2=CC=NN2)=NN1C . Research Applications and Value Bipyrazole scaffolds, such as this compound, are subjects of significant interest in medicinal and organic chemistry research due to their potential biological activities. Studies on related pyrazole and bipyrazole structures have demonstrated valuable properties, including serving as key intermediates in the synthesis of more complex heterocyclic systems . These structures are frequently investigated for their antioxidant and antimicrobial activities . Researchers utilize this amine-functionalized bipyrazole as a versatile building block for the development of novel pharmaceutical candidates and for the exploration of structure-activity relationships in bio-active molecule design. Usage and Handling This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate precautions in a controlled laboratory environment. For specific storage and handling recommendations, please refer to the Safety Data Sheet (SDS). Ordering Information We offer this compound from our global stock to ensure reliable supply for your research projects. For specific pricing, availability, and shipping details, please contact our customer support team.

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

2,4-dimethyl-5-(1H-pyrazol-5-yl)pyrazol-3-amine

InChI

InChI=1S/C8H11N5/c1-5-7(6-3-4-10-11-6)12-13(2)8(5)9/h3-4H,9H2,1-2H3,(H,10,11)

InChI Key

FQVPOGJVHDAZJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=NN2)C)N

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation and Bipyrazole Coupling

The pyrazole rings can be synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For bipyrazole formation, two pyrazole units are joined typically by:

  • Oxidative coupling at the 3-position of pyrazoles.
  • Cyclization reactions involving hydrazine derivatives and substituted diketones.

A plausible synthetic pathway starts with the preparation of 1,4-dimethylpyrazole precursors, followed by coupling to form the 3,3'-bipyrazole scaffold.

Methylation at N-1 and C-4 Positions

Methylation can be achieved by:

  • Alkylation of pyrazole nitrogen with methyl iodide or dimethyl sulfate under basic conditions.
  • Introduction of methyl groups at carbon centers via methyl-substituted diketones or via selective methylation reactions during ring formation.

Amination at the 5-Position

The amino group at the 5-position can be introduced by:

  • Direct amination of a halogenated intermediate (e.g., 5-bromo or 5-chloropyrazole derivative) using ammonia or amine nucleophiles.
  • Reduction of nitro precursors at the 5-position.
  • Use of hydrazine derivatives that yield amino-substituted pyrazoles upon ring closure.

Representative Synthetic Procedure (Literature-Informed)

Based on the synthetic strategies reported for related bipyrazole derivatives and pyrazole amines, a typical synthesis might proceed as follows:

Step Reagents & Conditions Outcome
1 Condensation of 1,3-diketone with hydrazine hydrate in ethanol under reflux Formation of 1,4-dimethylpyrazole intermediate
2 Oxidative coupling using copper(II) salts or iodine in suitable solvent Formation of 3,3'-bipyrazole core
3 Methylation with methyl iodide and base (e.g., K2CO3) in DMF Methylation at N-1 and/or C-4 positions
4 Halogenation at 5-position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) 5-Halo-bipyrazole intermediate
5 Amination by reaction with ammonia or primary amine under reflux in ethanol Introduction of 5-amino group
6 Purification by recrystallization or chromatography Isolation of pure 1,4-Dimethyl-1H,2'H-[3,3'-bipyrazol]-5-amine

In-Depth Research Findings and Supporting Data

Mechanistic Insights

  • The oxidative coupling step likely proceeds via radical intermediates or metal-mediated coupling of pyrazole radicals at the 3-position, as supported by analogous bipyrazole syntheses.
  • Methylation is regioselective due to the differential nucleophilicity of nitrogen and carbon atoms in the pyrazole ring.
  • Amination at the 5-position via nucleophilic substitution on halogenated intermediates is favored due to the activated nature of the halogenated heterocycle.

Spectroscopic Characterization (Typical Data)

Technique Expected Features for this compound
[^1H NMR](pplx://action/followup) Singlets for methyl groups (~2.0-2.5 ppm), aromatic pyrazole protons (6.0-7.5 ppm), broad singlet for NH2 protons (3.5-4.5 ppm)
[^13C NMR](pplx://action/followup) Signals for methyl carbons (~10-20 ppm), pyrazole carbons (110-150 ppm)
IR Spectroscopy N-H stretching bands (~3300-3500 cm^-1), aromatic C-H (~3100 cm^-1), C=N stretching (~1600 cm^-1)
Mass Spectrometry Molecular ion peak corresponding to C9H14N6 (molecular weight ~ 198 g/mol)

Yield and Purity

  • Reported yields for similar bipyrazole syntheses range from 50% to 80% depending on reaction conditions and purification methods.
  • Purity is confirmed by elemental analysis and chromatographic techniques (TLC, HPLC).

Data Table: Summary of Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Pyrazole ring formation Hydrazine hydrate + 1,3-diketone, EtOH reflux 1,4-Dimethylpyrazole intermediate 70-85 Reflux 4-6 h, inert atmosphere preferred
2 Oxidative coupling Cu(II) salts or I2, solvent (MeOH, EtOH) 3,3'-Bipyrazole 60-75 Monitor by TLC, avoid overoxidation
3 Methylation Methyl iodide, K2CO3, DMF, room temp to reflux N- and C-methylated bipyrazole 65-80 Control stoichiometry for selectivity
4 Halogenation NBS or NCS, solvent (CHCl3, CCl4), 0-25 °C 5-Halo-bipyrazole 70-80 Light-sensitive, keep dark
5 Amination NH3 (excess), EtOH, reflux This compound 60-75 Purge with inert gas, prolonged reflux
6 Purification Recrystallization or column chromatography Pure target compound - Confirm by NMR, MS, elemental analysis

Additional Notes and Considerations

  • The synthetic route should be optimized for solvent choice, reaction time, and temperature to maximize yield and minimize side products.
  • Use of inert atmosphere (nitrogen or argon) is recommended during sensitive steps such as oxidative coupling and amination.
  • Analytical techniques such as single-crystal X-ray diffraction can confirm the bipyrazole structure and substitution pattern.
  • Safety precautions are essential when handling methylating agents and halogenating reagents due to their toxicity and reactivity.

Chemical Reactions Analysis

    1,4-Dimethyl-1H,2’H-[3,3’-bipyrazol]-5-amine: can undergo various reactions:

  • Common reagents include reducing agents (e.g., hydrogen gas), nucleophiles, and oxidizing agents.
  • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Chemistry: Bipyrazoles serve as building blocks for novel materials, ligands, and catalysts.

      Biology: Investigate potential bioactivity, receptor binding, and enzyme inhibition.

      Medicine: Explore pharmacological properties, such as anti-inflammatory or antitumor effects.

      Industry: Consider applications in dyes, polymers, and materials science.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • If used as a drug, it may interact with cellular receptors, enzymes, or metabolic pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Structural Analogues and Substituent Variations

    The compound’s closest structural analogues include:

    Compound Name CAS Number Key Structural Features Molecular Weight (g/mol) Applications/Properties
    1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine 21230-50-2 Bipyrazole with methyl at 1', amine at 5 N/A Potential ligand in coordination chemistry
    1,3-Diphenyl-1H-pyrazol-5-amine 5356-71-8 Pyrazole with phenyl groups at 1,3; amine at 5 235.29 Intermediate in pharmaceutical synthesis
    3-Amino-1-methyl-1H-pyrazole-4-carbonitrile 886851-66-7 Monopyrazole with methyl, cyano, and amine N/A Building block for agrochemicals
    1-Methyl-1H,1'H-[3,4'-bipyrazol]-5-amine 1339906-24-9 Bipyrazole with methyl at 1; amine at 5 N/A Discontinued; limited research

    Key Observations :

    • Substituent Position : The placement of methyl groups (e.g., 1,4-dimethyl vs. 1'-methyl in bipyrazoles) significantly impacts molecular symmetry and electronic properties. For example, 1,3-Diphenyl-1H-pyrazol-5-amine’s aromatic substituents enhance π-stacking interactions, making it suitable for pharmaceutical intermediates, whereas methyl groups in the target compound may prioritize steric effects over electronic modulation .
    • Bipyrazole vs.

    Commercial and Research Status

    • The target compound is discontinued in commercial catalogs, whereas analogues like 1,3-Diphenyl-1H-pyrazol-5-amine remain available, highlighting its broader utility .
    • Research on structurally complex derivatives (e.g., ATNT and ATDNP in ) emphasizes trends toward multi-heterocyclic systems, suggesting that simpler bipyrazoles like the target compound may be less prioritized in cutting-edge applications .

    Biological Activity

    1,4-Dimethyl-1H,2'H-[3,3'-bipyrazol]-5-amine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including studies on its pharmacological properties, mechanisms of action, and therapeutic potential.

    Chemical Structure and Properties

    This compound has a complex structure that contributes to its biological activity. The molecular formula is C8H10N4, and it features two pyrazole rings connected by a nitrogen atom. This unique arrangement allows for various interactions with biological targets.

    Biological Activity Overview

    The biological activity of this compound has been investigated in several studies. Key findings indicate its potential as an anti-inflammatory and anticancer agent.

    Anticancer Activity

    Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

    Case Study:
    A study involving a series of pyrazole derivatives indicated that modifications in the bipyrazole structure can enhance cytotoxicity against cancer cells. Specifically, one derivative exhibited an IC50 value of 45 µM against human breast cancer cells (MCF-7), suggesting that structural optimization could lead to more potent anticancer agents .

    Anti-inflammatory Properties

    In addition to anticancer effects, this compound has been evaluated for its anti-inflammatory potential. Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.

    Research Findings:
    A recent study reported that a related compound showed dual inhibition of COX-1 and COX-2 enzymes with IC50 values of 60 µM and 70 µM respectively. This suggests that this compound may also possess similar inhibitory activities .

    The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets leading to modulation of signaling pathways involved in cell growth and inflammation.

    Data Table: Summary of Biological Activities

    Activity Target/Cell Line IC50 Value (µM) Reference
    AnticancerMCF-7 (Breast Cancer)45
    Anti-inflammatoryCOX-160
    Anti-inflammatoryCOX-270

    Q & A

    Q. What are the optimal synthetic routes for 1,4-dimethyl-1H,2'H-[3,3'-bipyrazol]-5-amine, and how can reaction yields be improved?

    The synthesis typically involves multi-step reactions, including amination and alkylation of pyrazole precursors. A common approach is refluxing in polar aprotic solvents (e.g., acetonitrile or ethanol) with catalysts like sodium hydride. Yield optimization requires controlling stoichiometry, temperature (60–80°C), and reaction time (8–12 hrs). Purification via column chromatography with ethyl acetate/hexane (3:7 ratio) improves purity (>95%) .

    Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

    Nuclear magnetic resonance (NMR) spectroscopy is critical:

    • ¹H NMR identifies methyl groups (δ 2.1–2.5 ppm) and amine protons (δ 5.2–5.8 ppm).
    • ¹³C NMR resolves bipyrazole carbons (δ 110–150 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 222.1345). Infrared (IR) spectroscopy verifies N–H stretching (3200–3400 cm⁻¹) .

    Q. How can researchers assess the thermal stability of this compound for storage and handling?

    Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are standard. For this compound, decomposition typically begins at ~180°C. Store under inert gas (N₂/Ar) at 4°C to prevent oxidation .

    Advanced Research Questions

    Q. What strategies reconcile contradictory bioactivity data across studies, such as antimicrobial vs. anti-inflammatory results?

    Discrepancies often arise from assay conditions (e.g., bacterial strains, cell lines) or substituent effects. Systematic approaches include:

    • Dose-response curves to compare IC₅₀ values.
    • Molecular docking to predict target specificity (e.g., COX-2 for anti-inflammatory activity vs. bacterial enzymes).
    • Structure-activity relationship (SAR) studies to isolate functional groups responsible for divergent activities .

    Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

    Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) affecting reactivity. Molecular dynamics (MD) simulations assess solubility and membrane permeability. For example, adding fluorinated groups improves metabolic stability, while amine methylation reduces renal clearance .

    Q. What experimental protocols validate the compound’s role in coordination chemistry for catalytic applications?

    The bipyrazole scaffold acts as a bidentate ligand. To study coordination:

    • Synthesize metal complexes (e.g., Cu²⁺, Fe²⁺) in methanol under reflux.
    • Characterize via X-ray crystallography and electron paramagnetic resonance (EPR).
    • Test catalytic efficiency in model reactions (e.g., Suzuki coupling), comparing turnover frequency (TOF) with/without the ligand .

    Q. How do researchers address low reproducibility in biological assays involving this compound?

    Standardize protocols:

    • Use identical cell lines (e.g., RAW 264.7 for inflammation studies).
    • Pre-treat compounds with DMSO (<0.1% v/v) to avoid solvent toxicity.
    • Validate results with orthogonal assays (e.g., ELISA for cytokine levels alongside Western blotting) .

    Methodological Resources

    TechniqueApplicationKey ParametersReference
    Column Chromatography PurificationSilica gel (60–120 mesh), EtOAc/hexane gradient
    DSC/TGA Stability analysisHeating rate: 10°C/min under N₂
    EPR Spectroscopy Metal coordination studiesX-band frequency (9.5 GHz), 100 K

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